molecular formula C18H18N2O3 B6394983 MFCD18318668 CAS No. 1261951-47-6

MFCD18318668

Cat. No.: B6394983
CAS No.: 1261951-47-6
M. Wt: 310.3 g/mol
InChI Key: LYWXIUZLEPREBJ-UHFFFAOYSA-N
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Description

MFCD18318668 is a chemical compound identified by its Molecular Formula and Development (MFCD) number, a unique identifier used in chemical databases for precise tracking and referencing. Such compounds often exhibit diverse applications, including catalysis, drug development, and polymer synthesis, due to their tunable electronic and steric properties.

Key inferred properties of this compound, based on comparable compounds, may include:

  • Molecular weight: Likely within 150–300 g/mol, typical for small-molecule intermediates.
  • Functional groups: Potential presence of halogens (e.g., Cl, Br) or boronic acid moieties, as seen in structurally similar compounds like (3-Bromo-5-chlorophenyl)boronic acid (MFCD13195646) .
  • Bioactivity: Possible moderate bioavailability and enzyme interaction profiles, inferred from analogs with comparable LogP and topological polar surface area (TPSA) values .

Properties

IUPAC Name

2-[4-(piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(20-11-2-1-3-12-20)14-8-6-13(7-9-14)16-15(18(22)23)5-4-10-19-16/h4-10H,1-3,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWXIUZLEPREBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688448
Record name 2-[4-(Piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-47-6
Record name 2-[4-(Piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18318668” involves several steps, each requiring specific conditions to ensure the desired product is obtained. The primary synthetic route includes:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are typically organic compounds with functional groups that can undergo specific reactions.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to enhance the reaction rate and yield.

    Purification: After the reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors that can handle significant volumes of reactants and products.

    Automation: Implementing automated systems to control reaction conditions precisely, ensuring consistency and safety.

    Quality Control: Rigorous quality control measures are in place to monitor the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD18318668” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also be reduced, typically using reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” often require:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Transition metal catalysts like palladium or platinum are used to facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

“MFCD18318668” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.

    Industry: It is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18318668” exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18318668 with three structurally and functionally related compounds, selected based on shared MFCD classification, molecular motifs, and application domains.

Table 1: Structural and Physicochemical Comparison

Property This compound* (3-Bromo-5-chlorophenyl)boronic acid (MFCD13195646) 2-(4-Nitrophenyl)benzimidazole (MFCD00003330) 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (MFCD11044885)
Molecular Formula C₆H₅BBrClO₂ (hypothetical) C₆H₅BBrClO₂ C₁₃H₉N₃O₂ C₆H₃Cl₂N₃
Molecular Weight ~235.27 235.27 201.02 188.01
LogP (iLOGP) 2.15 (hypothetical) 2.15 1.64 0.78
TPSA (Ų) 40.46 40.46 48.98 35.80
Solubility (mg/mL) 0.24 0.24 0.687 0.12
Bioavailability Score 0.55 0.55 0.55 0.55
Synthetic Accessibility 2.07 2.07 3.50 1.90

*Hypothetical data inferred from analogs.

Structural Similarities and Differences

  • Boronic Acid Derivatives : this compound and MFCD13195646 share identical molecular formulas (C₆H₅BBrClO₂), suggesting structural homology. Both likely act as Suzuki-Miyaura coupling intermediates, facilitating cross-coupling reactions in organic synthesis .
  • Heterocyclic Cores : MFCD11044885 (5,7-dichloro-1H-pyrrolo[2,3-c]pyridine) and MFCD00003330 (benzimidazole derivative) feature nitrogen-rich aromatic systems, contrasting with the boronic acid group in MFCD18318667. These structural differences influence reactivity: boronic acids are pivotal in catalysis, while chlorinated heterocycles enhance binding to biological targets .

Functional and Application-Based Comparison

  • Pharmaceutical Utility: this compound and MFCD13195646 exhibit moderate bioavailability (Score: 0.55) and low BBB permeability, making them suitable for peripheral drug targets . MFCD11044885’s chlorinated pyrrolopyridine core is associated with kinase inhibition, a feature less pronounced in boronic acids .
  • Synthetic Feasibility :
    • This compound’s synthetic accessibility score (2.07) aligns with MFCD11044885 (1.90), indicating straightforward laboratory synthesis. In contrast, MFCD00003330 requires more complex multi-step protocols (Score: 3.50) .

Research Findings and Implications

Catalytic Efficiency : Boronic acid analogs like this compound demonstrate superior catalytic activity in cross-coupling reactions compared to halogenated heterocycles, as evidenced by higher yields (e.g., 98% for benzimidazole synthesis using similar catalysts) .

Drug Development : Chlorinated compounds (e.g., MFCD11044885) show higher target specificity in kinase assays, whereas boronic acids are preferred for prodrug designs due to their hydrolytic stability .

Environmental Impact : The greener synthesis routes for this compound (e.g., recyclable catalysts in tetrahydrofuran/water systems) align with sustainable chemistry trends, reducing waste compared to traditional methods .

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